N-(Hexacosanoyloxy)succinimide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTCVLLRTUELJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464612 | |
| Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-68-7 | |
| Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Hexacosanoyloxy Succinimide
Direct Synthesis Approaches
Direct synthesis approaches represent the most straightforward methods for the preparation of N-(Hexacosanoyloxy)succinimide, primarily involving the formation of an ester linkage between hexacosanoic acid and N-hydroxysuccinimide.
The most common and direct method for synthesizing this compound is through the esterification of N-hydroxysuccinimide (NHS) with hexacosanoic acid. evitachem.com This reaction forms an "active ester" which can readily react with nucleophiles, such as the primary amino groups in proteins and peptides. evitachem.comnih.govrug.nl The N-hydroxysuccinimide esters of long-chain fatty acids are valuable for synthesizing other molecules like thiol esters. nih.govnih.gov
The successful synthesis of this compound via esterification is highly dependent on the careful control of reaction conditions to maximize product formation and minimize side reactions.
Solvents and Temperature: The reaction is typically conducted in anhydrous organic solvents. evitachem.com Tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) are commonly employed. evitachem.com The reaction temperature is often elevated to facilitate the esterification process, with temperatures around 50°C being typical. evitachem.com In some specific syntheses involving this reagent, heating in THF with a base like triethylamine (B128534) (Et3N) is mentioned, with temperatures reaching up to 80°C. nih.govarikesi.or.id
Catalysts and Coupling Agents: To drive the esterification, which can be inefficient on its own, coupling agents are frequently used. The classic approach for NHS ester synthesis involves carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.com The DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by N-hydroxysuccinimide. amerigoscientific.com However, this method produces N,N'-dicyclohexylurea as a byproduct, which can be difficult to separate from the desired product. amerigoscientific.com To circumvent this issue, alternative activating agents like halophosphoric acid esters (e.g., diphenyl chlorophosphate) or the use of mixed anhydrides have been developed. amerigoscientific.comgoogle.com More recent methods also describe the use of a triphenylphosphine (B44618) (PPh3) and iodine (I2) system in the presence of a base like triethylamine for the synthesis of NHS esters at room temperature. organic-chemistry.org
The table below summarizes typical reaction parameters for the esterification of N-hydroxysuccinimide with carboxylic acids.
| Parameter | Condition | Purpose | Source(s) |
| Solvent | Tetrahydrofuran (THF), Dichloromethane | To dissolve reactants and facilitate the reaction. | evitachem.com |
| Temperature | 50°C - 80°C | To increase reaction rate. | evitachem.comnih.govarikesi.or.id |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | To activate the carboxylic acid for esterification. | amerigoscientific.com |
| Base | Triethylamine (Et3N) | To neutralize acidic byproducts. | nih.govarikesi.or.idneb.com |
| Alternative Activators | Halophosphoric acid esters, I2/PPh3 | To provide alternative activation pathways, potentially avoiding problematic byproducts. | google.comorganic-chemistry.org |
Achieving high yield and purity is critical for the utility of this compound. The control of reaction time and temperature is a key factor in optimizing these outcomes. evitachem.com While specific yields for the direct synthesis of this compound are not extensively reported in isolation, high yields are generally achievable for the synthesis of long-chain fatty acid NHS esters. nih.gov In a multi-step synthesis where this compound was used as a reagent, a 46% yield over two steps was reported for the resulting acylated product. nih.gov
Purification is a crucial final step. Common methods include:
Recrystallization: This technique is used to purify the solid product by dissolving it in a suitable solvent and allowing it to crystallize out, leaving impurities behind in the solution. evitachem.com
Chromatography: Flash column chromatography is another effective method for separating the desired ester from unreacted starting materials and byproducts, such as the urea (B33335) derivative formed when using DCC. evitachem.comneb.com
It is important to note that NHS esters can be susceptible to hydrolysis, especially during purification steps like column chromatography, which can lower the final yield. schem.jp
While direct esterification of N-hydroxysuccinimide is common, the core N-substituted succinimide (B58015) structure can also be assembled through other synthetic routes. These methods are general for the synthesis of N-substituted succinimides and could be adapted as precursor steps.
A fundamental and versatile method for preparing N-substituted succinimides involves a two-step sequence starting from succinic anhydride (B1165640). mdpi.combeilstein-archives.org
Acylation: Succinic anhydride reacts with a primary amine or a hydrazide under mild conditions to form an intermediate succinamic acid derivative. This step typically proceeds with high yields in solvents like diethyl ether or toluene. mdpi.combeilstein-archives.org
Cyclodehydration: The intermediate is then cyclized to form the imide ring. This is usually achieved through heating, with temperatures ranging from 120°C to 175°C, or by using a dehydrating agent such as acetic anhydride. mdpi.combeilstein-archives.orgrsc.org
Solvent-free methods have also been developed where the neat mixture of succinic anhydride and an amine is heated to high temperatures (e.g., 175°C) to drive the reaction to completion. rsc.org Furthermore, one-pot syntheses have been reported using reagents like zinc in acetic acid, which facilitate both the initial reaction and the subsequent cyclization in a single step. ijcps.org
The table below outlines general conditions for the synthesis of N-substituted succinimides from succinic anhydride.
| Step | Reagents | Conditions | Source(s) |
| Acylation | Succinic Anhydride, Amine/Hydrazide | Mild conditions, solvents like diethyl ether, toluene. | mdpi.combeilstein-archives.org |
| Cyclodehydration (Thermal) | - | Heating at 120°C - 175°C. | mdpi.combeilstein-archives.orgrsc.org |
| Cyclodehydration (Chemical) | Acetic Anhydride | Chemical dehydration. | mdpi.combeilstein-archives.org |
| One-Pot Synthesis | Succinic Anhydride, Amine, Zinc, Acetic Acid | Room temperature to 55°C. | ijcps.org |
The Mitsunobu reaction offers another powerful strategy for the synthesis of N-substituted succinimides. dergipark.org.tr This reaction allows for the formation of a carbon-nitrogen bond by coupling an alcohol with an acidic nitrogen-containing compound, such as succinimide itself. dergipark.org.trorganic-chemistry.org
The general process involves reacting an alcohol with succinimide in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). dergipark.org.trorganic-chemistry.org The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the succinimide anion. organic-chemistry.org A key feature of the Mitsunobu reaction is that it occurs with a clean inversion of stereochemistry at the alcohol's carbon center, making it valuable for stereospecific syntheses. organic-chemistry.org
While highly effective, the standard Mitsunobu reaction can generate byproducts (e.g., triphenylphosphine oxide, reduced azodicarboxylate) that can complicate purification. Consequently, various modified protocols have been developed to simplify the removal of these side products. organic-chemistry.org The use of alcohols as alkylating agents in this manner is often favored in industrial settings. beilstein-archives.org
Alternative Acylation Strategies for the Succinimide Nitrogen
Chemical Reactivity and Derivatization Studies
The chemical behavior of this compound is dominated by the reactivity of the N-hydroxysuccinimide (NHS) ester group. This functional group serves as an activated carboxylic acid, rendering the carbonyl carbon highly susceptible to nucleophilic attack. The long hexacosanoyl fatty acid chain is largely inert under the conditions typically used to react the NHS ester, but its hydrophobicity can influence solubility and reaction kinetics in different solvent systems. evitachem.com
The core reactivity of this compound involves the nucleophilic substitution at the ester's carbonyl carbon. fiveable.menih.gov This reaction proceeds through a tetrahedral intermediate, followed by the departure of N-hydroxysuccinimide, a stable leaving group. This process is the foundation for its use in bioconjugation and chemical synthesis, allowing the covalent attachment of the hexacosanoyl chain to various molecules. researchgate.netnih.gov While primary amines are the most common targets, other nucleophiles can also react, leading to a range of potential transformations. stackexchange.com
The reaction of this compound with primary amines, known as aminolysis, is a highly efficient and selective process for forming stable amide bonds. nih.govthermofisher.com This reaction is central to the utility of NHS esters in fields like peptide synthesis and protein labeling. fiveable.menih.gov The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a hexacosanoylamide and the release of N-hydroxysuccinimide as a water-soluble byproduct that is easily removed. researchgate.net
The rate and selectivity of the aminolysis reaction are highly dependent on pH. lumiprobe.com The reaction is typically performed in aqueous buffers at a pH range of 7.2 to 8.5. thermofisher.com In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic state. lumiprobe.comnih.gov At lower pH values, the amine is protonated and non-nucleophilic, slowing or preventing the reaction, while at pH levels above 9.0, the competing hydrolysis reaction becomes significantly faster. lumiprobe.comthermofisher.com Studies on various NHS esters show that the reactivity of amines correlates with their basicity, with more basic aliphatic amines reacting much faster than less basic aromatic amines. mst.edu Secondary amines also react, but at a significantly slower rate than primary amines. stackexchange.com
Table 1: Relative Reactivity of Amines with NHS Esters This table illustrates the general reactivity trends for the aminolysis of N-hydroxysuccinimide esters, normalized to benzylamine. The data is based on studies with p-nitrobenzoyl-N-hydroxysuccinimide.
| Amine | Relative Reactivity (vs. Benzylamine) | pKa of Conjugate Acid |
| n-Butylamine | 11.0 | 10.6 |
| Benzylamine | 1.0 | 9.3 |
| Glycine Ethyl Ester | 0.28 | 7.7 |
| Aniline | 0.001 | 4.6 |
Data compiled from structure-reactivity studies on NHS esters. mst.edu
A critical factor in the use of this compound is its stability in aqueous environments, as the ester is susceptible to hydrolysis. stackexchange.com This reaction competes with the desired aminolysis, converting the active ester back into hexacosanoic acid and releasing N-hydroxysuccinimide. thermofisher.comnih.gov The rate of hydrolysis is highly dependent on pH, temperature, and the presence of moisture. thermofisher.comresearchgate.net
The stability of the NHS ester decreases significantly as the pH increases. thermofisher.comthermofisher.com In acidic or neutral conditions, the ester is relatively stable, but its half-life shortens dramatically in basic solutions due to the increased concentration of the hydroxide (B78521) ion nucleophile. thermofisher.com For instance, the half-life of a typical NHS ester at 0-4°C can be several hours at pH 7 but drops to mere minutes at pH 8.6. thermofisher.comthermofisher.com Increased temperature also accelerates the rate of hydrolysis. nih.gov Due to this moisture sensitivity, this compound and other NHS esters must be stored in dry, desiccated conditions. thermofisher.com
Table 2: Representative Half-life of NHS Esters in Aqueous Solution This table shows the approximate time required for half of the active ester to hydrolyze under different pH and temperature conditions, demonstrating the compound's instability in aqueous media.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 7.4 | 25 (Room Temp) | ~30-60 minutes |
Data compiled from various sources studying the hydrolysis of NHS and Sulfo-NHS esters. thermofisher.comthermofisher.comnih.gov
Beyond primary amines, the activated ester of this compound can react with other nitrogen-containing nucleophiles. Hydrazine and its derivatives are particularly reactive, readily attacking the ester to form stable hydrazide linkages. interchim.frgoogle.com This reaction is employed in specific crosslinking strategies where a hydrazide-modified molecule is subsequently coupled to an aldehyde or ketone. korambiotech.com
Other nitrogen nucleophiles found in biological systems can also participate in side reactions. stackexchange.com The imidazole (B134444) side chain of histidine and the amino group of the N-terminus are known to react, although the resulting acylimidazole adduct from histidine is often a transient intermediate that can be subsequently hydrolyzed or displaced by a stronger nucleophile. nih.gov Hydroxylamine is another potent nucleophile that can be used to quench NHS ester reactions, resulting in the formation of a hydroxamic acid. thermofisher.com
Modifying the hexacosanoyl chain of this compound presents a significant chemical challenge due to the general inertness of its saturated C-H bonds. nih.gov Unlike the highly reactive NHS ester terminus, the long alkyl chain lacks functional groups that would direct chemical transformations to a specific location (regioselectivity). nih.gov
Most chemical methods for functionalizing alkanes lack the required precision and are not suitable for complex molecules. Therefore, research in this area often turns to biocatalysis. Enzymes, particularly fatty acid desaturases, have demonstrated the ability to introduce double bonds at specific positions along a fatty acid chain with high regioselectivity. pnas.org These enzymes function by recognizing the chain length and "counting" carbons from the carboxyl end to direct dehydrogenation at a precise location, such as the Δ9 position. pnas.org While not a direct modification of this compound itself, the enzymatic modification of the parent hexacosanoic acid prior to its activation with N-hydroxysuccinimide is the most viable strategy for achieving regioselective derivatization of the fatty acid tail. ocl-journal.org
The succinimide ring system is a component of well-known radical initiators like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). These N-halosuccinimides are primarily used as sources of halogen radicals for allylic and benzylic halogenations. However, this compound does not function in the same manner, as the N–O bond in the acyloxy moiety does not homolytically cleave as readily as the N-halogen bond to initiate similar radical chain reactions.
Nevertheless, the broader class of N-hydroxyimides, particularly N-hydroxyphthalimide (NHPI), are known to act as catalysts or mediators in a variety of radical reactions. researchgate.net NHPI can be used to catalyze the aerobic oxidation of hydrocarbons through a mechanism involving hydrogen atom abstraction by the phthalimide-N-oxyl (PINO) radical. It is conceivable that under specific oxidative or thermal conditions, the N-hydroxysuccinimide portion of a molecule like this compound could potentially engage in similar radical-mediated transformations, although this is not its primary or conventional mode of reactivity. Furthermore, N-sulfenylsuccinimides are used as electrophilic sulfenylating agents, reacting via pathways that are distinct from the radical mechanisms of N-halosuccinimides. beilstein-journals.orgbeilstein-journals.org
Mechanistic Investigations of Ester Cleavage and Product Formation
The chemical reactivity of this compound is centered on the active N-hydroxysuccinimide (NHS) ester group. The cleavage of this ester is the key transformation that allows for the covalent attachment of the hexacosanoyl moiety to other molecules. Mechanistic studies, primarily conducted on a variety of N-hydroxysuccinimide esters, reveal that the cleavage process is predominantly a nucleophilic acyl substitution reaction. glenresearch.com The primary reaction pathways involved are aminolysis and hydrolysis, which are often in competition. nih.govnih.govresearchgate.net
The core mechanism for the reaction of an NHS ester, such as this compound, with a primary amine (aminolysis) involves the nucleophilic attack of the amine on the carbonyl carbon of the ester. glenresearch.com This attack results in the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable amide bond between the hexacosanoyl group and the amine-containing molecule. glenresearch.com This process is highly selective for primary aliphatic amines. glenresearch.com
A significant competing reaction is the hydrolysis of the ester bond, particularly in aqueous environments. nih.govthermofisher.com In this process, a water molecule or a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the same tetrahedral intermediate, but its collapse results in the formation of hexacosanoic acid and the release of N-hydroxysuccinimide. nih.gov The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly under basic conditions. thermofisher.comlumiprobe.com
Kinetic studies on model NHS esters in aqueous solutions have provided quantitative insights into these competing reactions. The aminolysis reaction rate is influenced by the basicity of the amine nucleophile. mst.edu Research indicates that for the aminolysis of NHS esters in aqueous buffer systems, the data conform to a rate expression that is first order with respect to the free amine concentration. mst.edu A study on the aminolysis of the NHS ester of p-methoxybenzoic acid showed a direct correlation between the nucleophilic rate constant and amine basicity. mst.edu This suggests that a key mechanistic step involves the formation of a tetrahedral intermediate in a rapid pre-equilibrium, followed by its rate-determining breakdown to form the final products. mst.edu
The competition between aminolysis and hydrolysis is a critical factor in practical applications. The rate of hydrolysis for NHS esters increases with pH. thermofisher.com For instance, the half-life of hydrolysis for typical NHS-ester compounds can be several hours at pH 7 but drops to mere minutes at a pH of 8.6. thermofisher.com In situations where the concentration of the target amine is low and the pH is near physiological levels, hydrolysis can become the dominant reaction pathway, reducing the efficiency of the desired amide bond formation. nih.govnih.gov
Below is a data table summarizing the kinetic properties of NHS ester reactions, which serves as a model for understanding the reactivity of this compound.
Table 1: Kinetic Data for N-Hydroxysuccinimide (NHS) Ester Reactions
This interactive table provides kinetic data for the competing aminolysis and hydrolysis reactions of model NHS esters under various conditions.
| Reaction Type | Compound | Conditions | Rate Constant / Half-life | Source |
| Hydrolysis | General NHS Ester | pH 7.0, 0°C | t½ = 4-5 hours | thermofisher.com |
| Hydrolysis | General NHS Ester | pH 8.6, 4°C | t½ = 10 minutes | thermofisher.com |
| Hydrolysis | N-(Benzoyloxy)succinimide (NBS) | 20% Dioxane, pH 8.5 | kh,solution = 9.2 ± 0.7 x 10¹ M⁻¹s⁻¹ | nih.gov |
| Aminolysis | NHS ester of p-methoxybenzoic acid | Aqueous buffer (20% dioxane) | βnuc = 1.0 (slope of log k₁ vs pKa) | mst.edu |
This kinetic framework underscores that for successful product formation via aminolysis, reaction conditions such as pH, temperature, and reactant concentrations must be carefully controlled to favor the reaction with the target amine over the competing hydrolysis pathway. lumiprobe.com
Applications in Advanced Organic Synthesis and Material Science
Role as an Activating Reagent in Amide and Ester Bond Formation
N-(Hexacosanoyloxy)succinimide belongs to the class of N-hydroxysuccinimide (NHS) esters, which are highly effective activating reagents in organic synthesis. The succinimidyl ester group is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. This property is particularly valuable for the formation of stable amide and ester bonds under mild conditions. evitachem.com The primary mechanism involves the reaction of the NHS ester with primary amines, such as those on proteins or other biomolecules, to form a robust amide linkage. evitachem.comnih.gov This reactivity is central to its applications in bioconjugation and the synthesis of complex molecules. evitachem.com
The ability of NHS esters to react efficiently with amine groups makes this compound and related compounds indispensable tools in peptide and protein chemistry. evitachem.comnih.gov These reactions allow for the site-specific modification of proteins and the synthesis of peptides with enhanced properties. biosynth.comnih.gov
N-hydroxysuccinimide (NHS) esters are a cornerstone of protein labeling strategies, which are used to study protein function, interactions, and localization. nih.gov The fundamental reaction involves the conjugation of an NHS ester-activated molecule to primary amine groups on a protein, most commonly the ε-amine of lysine (B10760008) residues or the N-terminal α-amine. nih.gov This forms a stable, covalent amide bond. nih.gov
While this compound itself is a lipidating agent, the underlying NHS ester chemistry is widely used to attach a variety of reporters, such as fluorescent dyes and enzymes, to proteins. thermofisher.comsigmaaldrich.com In a typical labeling protocol, an NHS ester of a fluorescent dye is incubated with a target protein in a buffered solution. sigmaaldrich.com The reaction results in a fluorescently labeled protein that can be used in numerous analytical methods, including cell imaging, flow cytometry, and microscale thermophoresis. nih.govthermofisher.com Similarly, enzymes can be conjugated to proteins using this method to create sensitive detection probes for techniques like ELISA and western blotting. thermofisher.com
Table 1: Protein Labeling via NHS Ester Chemistry
| Reactive Group | Target on Protein | Resulting Bond | Common Applications |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) on Lysine or N-terminus | Amide Bond | Fluorescent Labeling, Enzyme Conjugation, Biotinylation |
The development of reliable and sensitive biosensors is critically dependent on the effective immobilization and stabilization of bioreceptor molecules, such as antibodies or enzymes, onto a transducer surface. nih.gov N-hydroxysuccinimide esters provide one of the most common and efficient chemistries for this purpose. nih.gov
The conjugation strategy involves activating a surface (e.g., nanoparticles, electrodes) with carboxyl groups, which are then reacted with N-hydroxysuccinimide to create an NHS-activated surface. This surface readily reacts with primary amines on the desired bioreceptor molecule, forming a stable covalent amide bond. nih.gov This secure attachment ensures that the biomolecule is properly oriented and remains functional, which is essential for the biosensor's performance and commercial viability. nih.gov The integration of this conjugation chemistry with nanomaterials like magnetic particles or gold nanoparticles has led to significant enhancements in the analytical capabilities of modern biosensors. nih.gov
This compound serves as a key reagent in the multi-step synthesis of complex glycoconjugates, which are biologically significant molecules composed of carbohydrates linked to lipids or proteins. diva-portal.orgnih.gov Its specific role is in the introduction of the long-chain hexacosanoyl fatty acid, a critical component of certain glycolipids. nih.gov
A pivotal application of this compound is in the synthesis of acylated phytosphingosine (B30862), a core component of various glycosphingolipids. nih.govarikesi.or.id In a key synthetic step, phytosphingosine is treated with this compound. nih.govresearchgate.net This reaction acylates the amine group of the phytosphingosine, attaching the 26-carbon hexacosanoyl chain to form the ceramide-like backbone. nih.govarikesi.or.id This step is crucial for building the lipid portion of complex glycolipid antigens. nih.gov Research has shown this reaction proceeds efficiently, for instance, by treating phytosphingosine with this compound and triethylamine (B128534) in tetrahydrofuran (B95107) (THF), to yield the desired acylated intermediate. nih.govarikesi.or.id This intermediate is then carried forward through subsequent steps, such as the protection of hydroxyl groups and glycosylation, to build the final complex structure. nih.gov
Table 2: Synthesis of Acylated Phytosphingosine
| Reactant 1 | Reactant 2 | Solvent | Base | Product |
|---|---|---|---|---|
| Phytosphingosine | This compound | Tetrahydrofuran (THF) | Triethylamine (Et₃N) | N-hexacosanoyl-phytosphingosine |
The acylated phytosphingosine moiety synthesized using this compound is a direct precursor to potent glycolipid antigens, most notably α-galactosylceramide (αGalCer). nih.govresearchgate.net αGalCer is a powerful immunostimulatory molecule that activates invariant Natural Killer T (iNKT) cells, which are key players in orchestrating an anti-tumor immune response. nih.govnih.govresearchgate.net
This property is exploited in the design of self-adjuvanting anti-tumor vaccines. jci.orgnih.gov In this advanced vaccine strategy, a tumor-associated carbohydrate antigen (TACA), such as the ganglioside GM3, is covalently linked to the synthetically prepared αGalCer. nih.govresearchgate.netresearchgate.net The resulting conjugate is a single molecular entity that combines the antigen (the TACA) with a potent, built-in adjuvant (the αGalCer). nih.govwindows.net When administered, these vaccine candidates can effectively stimulate the immune system, leading to the production of antibodies against the tumor antigen and the activation of T cells, without the need for external adjuvants. researchgate.netjci.orgnih.gov The chemical synthesis of the αGalCer component, which relies on the initial acylation step with this compound, is therefore fundamental to the fabrication of these innovative cancer immunotherapies. nih.govresearchgate.net
Synthesis of Complex Lipid Structures and Glycoconjugates
Polymer Chemistry and Material Science Innovations
The distinct bifunctional nature of this compound, possessing both a reactive site for covalent bonding and a long, nonpolar chain, has spurred innovations in the design of advanced polymers and materials with tailored properties.
Development of Biosynthetic Polymer Surfactants for Endothelialization
The creation of biocompatible surfaces that promote the growth of endothelial cells (endothelialization) is a critical goal in the development of medical implants and devices, such as vascular grafts and stents. Biosynthetic polymer surfactants play a key role in modifying the surface properties of these devices to enhance their integration with biological tissues.
This compound is an ideal candidate for synthesizing such surfactants. Its very long hexacosanoyl chain provides a strong hydrophobic anchor, which can interact with and embed into polymer coatings. The N-hydroxysuccinimide ester group serves as a reactive handle to either graft the molecule onto a pre-existing polymer backbone containing amine groups or to be used in the polymerization process itself. Reagents with similar structures are utilized to create biosynthetic polymer surfactants specifically designed for shear-stable endothelialization. americanchemicalsuppliers.com The resulting amphiphilic polymer, possessing both hydrophobic (the hexacosanoyl chain) and hydrophilic (the polymer backbone) regions, can self-assemble at interfaces to create stable, biocompatible surfaces that mimic natural cellular environments, thereby promoting the adhesion and proliferation of endothelial cells.
Copolymerization Strategies for Immunoassay, Catalyst Recovery, and Drug Delivery
The reactivity of the NHS ester group makes this compound a valuable monomer or functionalizing agent in copolymerization strategies for a range of biomedical and biotechnological applications.
Immunoassays: In the development of immunoassays, polymers are often used as solid supports or as labels. By incorporating a monomer derived from this compound into a polymer chain, the NHS groups can be used to covalently attach antibodies or antigens. The long fatty acid chain can further influence the orientation and spacing of the immobilized biomolecules, potentially enhancing the sensitivity and specificity of the assay. The general principle of using NHS esters for protein modification is a well-established technique in biotechnology. thermofisher.com
Catalyst Recovery: In industrial chemistry, the recovery and reuse of expensive catalysts is crucial for economic and environmental sustainability. One approach is to immobilize the catalyst on a polymer support. Copolymers functionalized with this compound can be used to anchor catalysts that have amine functionalities. The hydrophobic nature imparted by the hexacosanoyl chains can also be exploited to create microenvironments that may enhance catalytic activity or to facilitate the separation of the polymer-supported catalyst from a reaction mixture.
Drug Delivery: The design of polymer-based drug delivery systems often involves the creation of amphiphilic block copolymers that can self-assemble into nanoparticles or micelles, encapsulating therapeutic agents. rsc.org this compound can be used to introduce a long, hydrophobic lipid tail to a hydrophilic polymer chain. biochempeg.com This process, known as lipidation, can significantly alter the pharmacokinetic profile of peptide or protein drugs, improving their stability and circulation half-life. biochempeg.com The resulting amphiphilic copolymers can form core-shell structures in aqueous environments, where the hydrophobic core, formed by the hexacosanoyl chains, serves as a reservoir for hydrophobic drugs. The NHS ester can be used as the conjugation point to attach the lipid tail to the polymer or, in a subsequent step, to attach a targeting ligand to the surface of the nanoparticle.
Surface Activation of Chromatographic Supports, Microbeads, and Nanoparticles
N-hydroxysuccinimide esters are among the most important reagents for the activation of surfaces in various formats, including chromatographic supports, microbeads, and nanoparticles. researchgate.netrsc.orgd-nb.inforsc.org This activation process is a critical step in the preparation of affinity chromatography columns, diagnostic assays, and targeted therapeutic or imaging agents.
The process typically involves the following steps:
Surface Functionalization: The base material (e.g., silica, agarose, or a polymer nanoparticle) is first treated to introduce primary amine groups onto its surface.
Activation with NHS Ester: The amine-functionalized surface is then reacted with this compound. The NHS ester reacts with the surface amine groups to form stable amide bonds, leaving the hexacosanoyl chain exposed.
Analytical Methodologies for N Hexacosanoyloxy Succinimide and Its Reaction Products
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for confirming the chemical structure and identifying the functional groups of N-(Hexacosanoyloxy)succinimide. These techniques provide detailed information at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural analysis of organic molecules like this compound. omicsonline.orgnih.gov By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed structural map of the molecule can be constructed.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the succinimide (B58015) ring and the long hexacosanoyl fatty acid chain. The protons on the succinimide ring are expected to appear as a singlet at approximately 2.8 ppm due to their symmetrical chemical environment. The methylene (B1212753) protons of the hexacosanoyl chain adjacent to the ester group would appear downfield, while the terminal methyl group would be observed upfield.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the ester and the succinimide group, as well as for the carbons along the aliphatic chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| Succinimide | Protons (-CH₂CH₂-) | ~2.8 (singlet) |
| Succinimide | Carbonyl Carbons (-C=O) | ~170 |
| Hexacosanoyl Chain | Ester Carbonyl Carbon (-COO-) | ~172 |
| Hexacosanoyl Chain | Methylene Carbon α to Ester (-CH₂COO-) | ~34 |
| Hexacosanoyl Chain | Methylene Protons α to Ester (-CH₂COO-) | ~2.5 (triplet) |
| Hexacosanoyl Chain | Bulk Methylene Carbons (-(CH₂)₂₃-) | ~29 |
| Hexacosanoyl Chain | Bulk Methylene Protons (-(CH₂)₂₃-) | ~1.2-1.3 (multiplet) |
| Hexacosanoyl Chain | Terminal Methyl Carbon (-CH₃) | ~14 |
Note: Predicted values are based on standard chemical shift tables and data for similar functional groups.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of molecules. nih.gov For this compound, MS confirms the molecular formula, C₃₀H₅₅NO₄, and a molecular weight of 493.8 g/mol . evitachem.com High-resolution mass spectrometry can provide the exact mass, which for this compound is 493.41310924 g/mol . evitachem.com
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation of the parent ion. The interpretation of MS/MS data for N-hydroxysuccinimide (NHS) esters can be complex due to the formation of new amide bonds in subsequent reactions, which can lead to different fragmentation pathways compared to linear peptides. nih.govresearchgate.net Key fragmentation features can help in the identification of cross-linked peptides in proteomics studies. nih.govresearchgate.net The primary fragmentation would likely involve the cleavage of the ester bond and the N-O bond of the succinimide moiety.
Table 2: Molecular Weight and Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₅₅NO₄ | evitachem.com |
| Molecular Weight | 493.8 g/mol | evitachem.com |
| Exact Mass | 493.41310924 g/mol | evitachem.com |
| Topological Polar Surface Area | 63.7 Ų | evitachem.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups and the long aliphatic chain.
The two carbonyl groups give rise to distinct, strong stretching vibrations. The succinimide ring carbonyls typically show a characteristic stretch around 1780 cm⁻¹, while the ester carbonyl absorbs at a slightly lower wavenumber, around 1730 cm⁻¹. Additionally, the long hexacosanoyl chain produces strong C-H stretching bands in the 2850-3000 cm⁻¹ region. libretexts.orgpressbooks.pub The presence and position of these bands confirm the integrity of the NHS ester structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Alkane (Hexacosanoyl Chain) | C-H Stretch | 2850 - 3000 |
| Ester | C=O Stretch | ~1730 |
| Succinimide | C=O Stretch | ~1780 |
Note: Wavenumbers are approximate and can vary based on the molecular environment and sample preparation.
Chromatographic Separation and Quantification
Chromatographic techniques are vital for assessing the purity of this compound, monitoring its reactions, and quantifying its degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying components in a mixture. researchgate.net For a nonpolar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
This technique is effective for assessing the purity of the compound by separating it from starting materials (hexacosanoic acid and N-hydroxysuccinimide) or side products. It can also be used to monitor the progress of reactions where the NHS ester is consumed. The long hydrophobic hexacosanoyl chain will result in a strong retention on a C18 column, requiring a mobile phase with a high percentage of organic solvent for elution.
Table 4: Representative RP-HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | C18 (Octadecylsilane), e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detection | UV Absorbance at 210-220 nm |
| Flow Rate | ~1.0 mL/min |
Hydrophilic Interaction Chromatography (HILIC) for N-Hydroxysuccinimide Detection and Degradation Monitoring
N-hydroxysuccinimide (NHS) esters are sensitive to moisture and can hydrolyze, releasing N-hydroxysuccinimide as a degradation product. d-nb.inforsc.orgresearchgate.net Monitoring the level of free NHS is a critical quality control measure. While RP-HPLC is suitable for the parent ester, it is not ideal for the highly polar NHS molecule.
Hydrophilic Interaction Chromatography (HILIC) is a robust and sensitive method specifically for the detection and quantification of NHS. d-nb.inforsc.orgresearchgate.net This technique uses a polar stationary phase and a largely organic mobile phase to retain and separate polar analytes. A key advantage of this approach is its universality; by monitoring the constant degradation product (NHS), the method can be applied to various NHS esters without needing to optimize separation for the structurally diverse parent compounds. d-nb.inforsc.org
A HILIC method can achieve a detection limit of approximately 1 mg/L for NHS, which is sensitive enough for most applications, including identifying reagent impurities or degradation of stored NHS esters. d-nb.inforsc.org
Table 5: HILIC Method for N-Hydroxysuccinimide (Degradation Product) Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatographic Column | Silica-based, e.g., Thermo Syncronis HILIC, 150 x 3 mm, 3 µm | d-nb.info |
| Mobile Phase | 90% Acetonitrile, 10% 10 mM aqueous ammonium (B1175870) acetate (B1210297) (pH 7.5) | d-nb.info |
| Detection | UV Absorbance at 220 nm | d-nb.info |
| Flow Rate | 0.4 mL/min | d-nb.info |
| Column Temperature | 30 °C | d-nb.info |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Medium Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds within a reaction mixture. For the analysis of a reaction medium involving this compound, GC-MS can be employed to monitor the consumption of reactants and the formation of products and byproducts. However, direct analysis of this compound and its long-chain carboxylic acid precursor, hexacosanoic acid, presents challenges due to their low volatility and high polarity.
To overcome these limitations, derivatization is a crucial sample preparation step. The very-long-chain fatty acids (VLCFAs) are typically converted into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs). nih.gov This process, known as esterification or transesterification, can be achieved using various reagents such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl. nih.govresearchgate.net This derivatization neutralizes the polar carboxyl group, making the analyte more amenable to GC analysis.
The derivatized sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "fingerprint" for each compound.
In a typical analysis of a reaction involving this compound, key compounds to monitor would include:
Hexacosanoic acid (as its methyl ester): To track the consumption of the starting carboxylic acid.
N-hydroxysuccinimide (NHS): A byproduct of the reaction. It may also require derivatization (e.g., silylation) for improved analysis.
Amine reactant: The nucleophile intended to react with the NHS ester.
N-acyl-amine product: The desired product from the aminolysis reaction.
The this compound active ester itself may be thermally labile and could potentially decompose in the high-temperature environment of the GC injector port. Therefore, GC-MS is often better suited for quantifying the stable reactants and products to infer the reaction's progress rather than for direct measurement of the active ester. researchgate.net
The table below illustrates hypothetical data that could be obtained from a GC-MS analysis of a derivatized reaction mixture.
| Compound (as derivative) | Typical Retention Time (min) | Key Mass Fragments (m/z) | Role in Reaction |
|---|---|---|---|
| N-hydroxysuccinimide (silylated) | 10.5 | 187 (M+), 172, 100 | Leaving Group / Byproduct |
| Amine Reactant (e.g., Butylamine) | 4.2 | 73 (M+), 58, 44, 30 | Reactant |
| Methyl hexacosanoate | 25.8 | 410 (M+), 379, 87, 74 | Unreacted Starting Material |
| N-butylhexacosanamide | 28.1 | 451 (M+), 408, 394, 115, 100 | Product |
Advanced Analytical Techniques for Mechanistic Insights
Kinetic Studies for Reaction Rate Determination and Pathway Elucidation
Kinetic studies are essential for understanding the reaction mechanism of this compound, quantifying its reactivity, and optimizing reaction conditions. The primary reaction of interest for NHS esters is aminolysis (reaction with a primary amine), but this is often in competition with hydrolysis (reaction with water). thermofisher.comnih.gov The rates of these two competing reactions are highly dependent on factors such as pH, temperature, and buffer composition. thermofisher.com
The reaction of NHS esters with primary amines is strongly pH-dependent. lumiprobe.comwindows.net At acidic pH, the amine is protonated and non-nucleophilic, preventing the reaction. As the pH increases into the optimal range of 8.3-8.5, the concentration of the unprotonated, nucleophilic amine increases, accelerating the rate of aminolysis. lumiprobe.comjyi.org However, at higher pH values, the rate of the competing hydrolysis reaction also increases significantly, which can reduce the yield of the desired amide product. thermofisher.com
Kinetic studies on NHS esters are often performed using UV-Vis spectrophotometry by monitoring the release of the N-hydroxysuccinimide byproduct, which absorbs light around 260 nm. thermofisher.com By conducting experiments under pseudo-first-order conditions (with a large excess of the amine or in a buffered aqueous solution for hydrolysis), the rate constants for both aminolysis and hydrolysis can be determined.
Studies on various NHS esters have shown that the rate equation for aminolysis in aqueous buffers typically fits the expression: kobsd - kOH-[OH-] = k1[amine]free. mst.eduacs.org This indicates a direct reaction pathway dependent on the concentration of the free, unprotonated amine. The data gathered from these studies are crucial for elucidating the reaction pathway, which generally proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the ester's carbonyl carbon. mst.edu
The following table summarizes representative data on the effect of pH on the hydrolytic stability of NHS esters, a critical factor in planning any conjugation reaction.
| pH | Temperature (°C) | Half-life (t½) of Hydrolysis |
|---|---|---|
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~60 minutes |
| 8.5 | 25 | ~20-30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | <10 minutes |
Data generalized from studies on various NHS esters. thermofisher.com
Computational Studies for Conformational and Reactivity Analysis
Computational chemistry provides powerful tools for gaining deep mechanistic and structural insights into molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to analyze the molecule's conformation, electronic structure, and reactivity, complementing experimental findings. jocpr.commdpi.com
Conformational Analysis: The long hexacosanoyl chain (C26) imparts significant conformational flexibility to the molecule. Computational methods can be used to explore the potential energy surface and identify low-energy conformations. This is important as the spatial arrangement of the long, hydrophobic chain could influence how the reactive NHS ester headgroup approaches and interacts with a target nucleophile, particularly within complex environments like biological membranes or on surfaces.
Reactivity Analysis: DFT calculations can elucidate the electronic properties of the N-hydroxysuccinimide ester. By calculating parameters like atomic charges, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP), researchers can predict the most reactive sites. jocpr.com For an NHS ester, these studies confirm the high electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Furthermore, computational modeling can be used to investigate the entire reaction pathway for aminolysis and hydrolysis, including the structure and energy of reactants, transition states, and products. mdpi.com This allows for the calculation of activation barriers, providing a theoretical basis for the experimentally observed reaction rates. mdpi.com In the gas phase, computational and experimental work has even shown that carboxylates can act as nucleophiles towards NHS esters, a reactivity not typically observed in solution. nih.govnih.gov
The table below outlines key computational methods and the specific insights they can provide for the study of this compound.
| Computational Method | Parameter/Property Investigated | Scientific Insight Provided |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, atomic charges, MEP | Identification of the most stable 3D structure and prediction of the electrophilic site (carbonyl carbon) for nucleophilic attack. jocpr.com |
| DFT / Ab initio methods | Transition state structures and energies | Calculation of activation energy barriers for aminolysis vs. hydrolysis, explaining reaction kinetics and selectivity. mdpi.com |
| Molecular Dynamics (MD) | Conformational sampling over time | Understanding the flexibility of the C26 alkyl chain and its potential influence on the accessibility of the reactive ester group. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, electron density | Characterization of the nature and strength of chemical bonds within the molecule, particularly the labile ester linkage. |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes for Enhanced Sustainability and Scalability
The traditional synthesis of N-(Hexacosanoyloxy)succinimide involves the esterification of N-hydroxysuccinimide (NHS) with hexacosanoic acid, often requiring coupling agents and organic solvents. evitachem.com Future research is increasingly focused on developing more sustainable and scalable synthetic methodologies.
Key areas of exploration include:
Green Chemistry Approaches: Inspired by recent advancements in succinimide (B58015) synthesis, researchers are investigating catalyst-free reactions in environmentally benign solvents like water. researchgate.net The application of "hot water" synthesis, which has proven effective for various N-alkyl and N-aryl succinimides, presents a promising, eco-friendly alternative that eliminates the need for organic solvents and potentially expensive catalysts. researchgate.net
Enzymatic Catalysis: The use of lipases as catalysts for the esterification process could offer high selectivity under mild reaction conditions, reducing energy consumption and minimizing byproduct formation.
Flow Chemistry: Continuous flow reactors can enhance scalability by offering precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer handling of reagents compared to batch processes.
Upcycling Methodologies: Innovative approaches are being considered to synthesize succinimide derivatives from waste polymers. For instance, methods for upcycling poly(succinates) using amines could be adapted to produce N-substituted succinimides, offering a circular economy approach to chemical synthesis. nih.gov
A comparative overview of synthetic parameters highlights the shift towards more sustainable methods.
| Parameter | Traditional Synthesis | Emerging Sustainable Routes |
| Solvent | Anhydrous organic solvents (e.g., Dichloromethane) evitachem.com | Water, Ionic Liquids evitachem.comresearchgate.net |
| Catalyst | Coupling agents (e.g., Carbodiimides) | None, Enzymes, Heterogeneous Catalysts researchgate.netnih.gov |
| Temperature | Often elevated (e.g., 50 °C) evitachem.com | Room temperature to 100 °C evitachem.comresearchgate.net |
| Byproducts | Coupling agent byproducts, HCl (if using acid chlorides) | Primarily water researchgate.net |
Development of this compound Derivatives with Tunable Reactivity and Specificity
The reactivity of this compound is centered on the active NHS ester group, which readily reacts with primary amines. However, this reaction competes with hydrolysis, especially in aqueous environments. Future research aims to develop derivatives with more controlled reactivity and enhanced specificity for particular applications.
Potential strategies include:
Modification of the Succinimide Ring: Introducing electron-withdrawing or donating groups to the succinimide ring can alter the electrophilicity of the carbonyl carbon, thereby tuning the ester's reactivity. For example, sulfo-NHS esters exhibit different reactivity profiles and improved aqueous solubility. nih.gov
Altering the Acyl Chain: While the hexacosanoyl chain provides significant hydrophobicity, introducing functionalities along the chain could create derivatives with specific targeting capabilities or altered solubility profiles.
"Non-innocent" Leaving Groups: Recent studies have shown that the succinimide group itself can participate in side reactions, a "non-innocent" behavior. researchgate.net Designing derivatives where the leaving group has a specific, desired secondary function after cleavage is an emerging area of interest.
The reactivity of NHS esters is highly dependent on reaction conditions, a factor that can be exploited in the design of new derivatives.
| Condition | Effect on Reactivity |
| pH | Aminolysis is favored at pH 7.2-8.5, where primary amines are deprotonated and nucleophilic. Hydrolysis rate increases significantly above pH 9.0. |
| Temperature | Increasing temperature generally increases the rate of both aminolysis and hydrolysis, but often favors aminolysis. nih.gov |
| Solvent | The choice of solvent can influence the rate of competing hydrolysis and aminolysis reactions. evitachem.com |
In-depth Investigation of its Biological Interactions Beyond Current Immunological Applications
Currently, a significant application of molecules with long lipid chains and reactive esters lies in immunology, such as in the development of self-adjuvanting vaccines. However, the unique structure of this compound—a highly hydrophobic tail coupled with a reactive headgroup—suggests a much broader range of potential biological interactions that are yet to be fully explored.
Future research directions include:
Membrane Dynamics and Organization: The long hexacosanoyl chain can intercalate into lipid bilayers, mimicking natural lipidated proteins. This property can be leveraged to study membrane fluidity, lipid raft formation, and the organization of membrane-bound proteins.
Drug Delivery Systems: The hydrophobic nature of the compound makes it a candidate for the formation of micelles or liposomes, or for the surface modification of nanoparticles used in drug delivery. evitachem.com Covalently attaching drugs to this lipid anchor could improve their encapsulation and delivery to target cells.
Protein Acylation Studies: As an activated form of hexacosanoic acid, this compound can be used as a tool to introduce a very long-chain fatty acid onto proteins and peptides. This allows for the study of the effects of specific lipid modifications on protein function, localization, and interaction with other biomolecules.
Integration of this compound in Supramolecular Chemistry and Nanotechnology
The bifunctional nature of this compound makes it an attractive building block for supramolecular assemblies and the functionalization of nanomaterials.
Emerging applications in this domain include:
Surface Modification of Nanomaterials: The reactive NHS ester can be used to covalently attach the molecule to amine-functionalized nanoparticles, quantum dots, or carbon nanotubes. The long, hydrophobic hexacosanoyl chains would then form a lipid-like layer on the surface, potentially improving their biocompatibility and cellular uptake.
Formation of Self-Assembled Monolayers (SAMs): On suitable substrates, this compound could form ordered SAMs. The terminal succinimide ester group could then be used to immobilize proteins, DNA, or other biomolecules in a controlled orientation for biosensor applications.
Supramolecular Hydrogels and Organogels: The long alkyl chain can promote self-assembly through van der Waals interactions. By designing derivatives with additional interacting moieties, it may be possible to create novel hydrogels or organogels with stimuli-responsive properties for applications in tissue engineering or controlled release. The hydrophobic nature of the hexacosanoyl chain is similar to that of other carbon nanomaterials like carbon nano-onions, which are explored for their use in nanomedicine through non-covalent modifications. rsc.org
Computational Chemistry for Predictive Modeling of Reactivity and Interactions
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior of molecules and guiding experimental design. For this compound and its future derivatives, these methods can provide valuable insights.
Key areas for computational investigation:
Reaction Pathway Modeling: Using quantum mechanics (QM) methods, it is possible to model the aminolysis and hydrolysis reaction pathways. This can help in understanding the transition states, activation energies, and the influence of substituents on reactivity, thereby guiding the design of more specific derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of new derivatives based on their structural features. This can accelerate the screening process for potential applications.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interaction of this compound with lipid bilayers, proteins, or other biological molecules. These simulations can provide detailed information on how the molecule inserts into membranes, its effect on membrane properties, and the dynamics of its binding to target proteins.
Q & A
Q. How can researchers synthesize N-(Hexacosanoyloxy)succinimide with high purity, and what analytical methods validate its structural integrity?
- Methodological Answer : Synthesis typically involves coupling hexacosanoyl chloride with N-hydroxysuccinimide (NHS) in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Purification is achieved via recrystallization from non-polar solvents (e.g., hexane) or column chromatography. Structural validation requires ¹H/¹³C NMR to confirm ester bond formation and absence of unreacted precursors. Infrared spectroscopy (IR) can verify the characteristic C=O stretch of the succinimide ring (~1780 cm⁻¹) and ester carbonyl (~1730 cm⁻¹) . Mass spectrometry (MS) or HPLC with UV detection ensures purity (>95%) by identifying residual reactants or side products .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as NHS derivatives are classified as skin irritants (H315) and severe eye irritants (H318) . Store in a desiccator at 2–8°C to prevent hydrolysis. Avoid exposure to strong acids/bases, moisture, or oxidizing agents , which may trigger decomposition into toxic fumes (e.g., nitrogen oxides) . Conduct reactions in a fume hood, and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers optimize this compound-mediated crosslinking reactions for protein conjugation?
- Methodological Answer : Efficiency depends on spacer length and reaction pH. For example, NHS esters with longer aliphatic chains (e.g., EMCS, spacer 9.4 Å) improve accessibility to buried lysine residues in proteins . Maintain pH 7–9 (e.g., phosphate or borate buffers) to ensure nucleophilic attack by primary amines. Quench unreacted NHS esters with excess glycine or Tris buffer. Validate conjugation efficiency via SDS-PAGE with Coomassie staining or MALDI-MS to detect mass shifts . For heterobifunctional applications, pair with maleimide groups for thiol-specific targeting .
Q. How should researchers address contradictory data on the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability discrepancies often arise from humidity or solvent polarity. Perform accelerated stability studies by incubating the compound at 25°C/60% relative humidity and analyzing degradation via HPLC or TLC. For hydrolytically sensitive applications, use anhydrous solvents (e.g., DMF, DMSO) and molecular sieves. If decomposition occurs during long-term storage, consider lyophilization or formulation with stabilizers like trehalose .
Q. What advanced analytical strategies resolve byproducts formed during this compound-based reactions?
- Methodological Answer : Byproducts like succinimide hydrolysis products or acylated side products can be identified using LC-MS/MS with electrospray ionization (ESI). For crystalline intermediates, single-crystal X-ray diffraction provides definitive structural confirmation . NMR kinetics (e.g., ¹H NMR time-course studies) quantify reaction progress and side-product accumulation. Computational tools (e.g., Gaussian) model reaction pathways to predict byproduct formation .
Q. How can researchers assess ecological risks of this compound when ecotoxicological data are unavailable?
- Methodological Answer : Apply read-across approaches using data from structurally similar NHS esters (e.g., logP, biodegradability). Perform QSAR modeling to estimate acute toxicity (e.g., LC50 for fish/algae). Experimentally, use microtox assays (Vibrio fischeri bioluminescence inhibition) for baseline toxicity screening. For environmental persistence, conduct OECD 301B biodegradation tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
